![molecular formula C6H9NO2 B7809506 3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7809506.png)
3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain the target compound, often involving [specific catalysts] and [reaction conditions].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This typically involves:
Large-scale reactors: for the initial and intermediate reactions.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific functional groups with others under [specific conditions].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent names], typically under [temperature and pressure conditions].
Reduction: Common reducing agents include [agent names], often performed in [solvent] at [temperature].
Substitution: Reagents such as [reagent names] are used, with reactions carried out in [solvent] at [temperature].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific products], while reduction and substitution reactions produce [other products].
Scientific Research Applications
Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Mechanism of Action
The mechanism by which compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Binding to [specific proteins or enzymes], leading to [biological effects].
Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcomes].
Comparison with Similar Compounds
Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Unlike its counterparts, compound “this compound” exhibits [unique properties], making it particularly valuable for [specific applications].
By understanding the detailed properties and applications of compound “this compound,” researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISLXTLDZXDHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)[NH3+])C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)[NH3+])C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
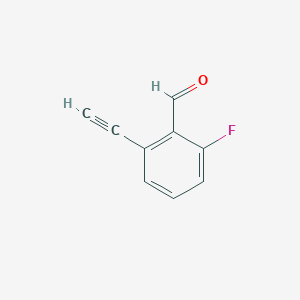

![1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone](/img/structure/B7809441.png)
![4-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B7809451.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7809467.png)
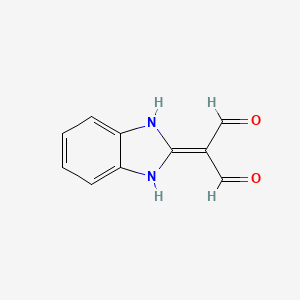

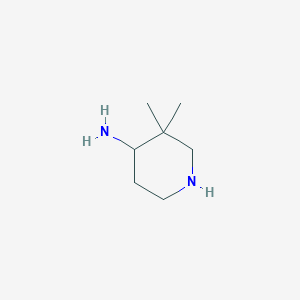

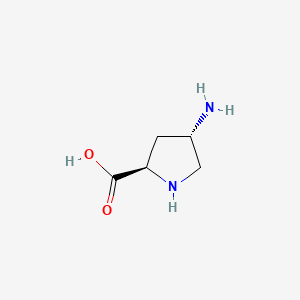
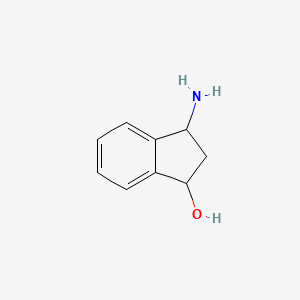

![1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)

